molecular formula C10H10ClN3OS2 B12571133 5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole CAS No. 193485-99-3

5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole

Cat. No.: B12571133
CAS No.: 193485-99-3
M. Wt: 287.8 g/mol
InChI Key: SXIZFSNYQCDDKD-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a methanesulfinylmethyl group, and a sulfanyl group attached to the triazole ring

Properties

CAS No.

193485-99-3

Molecular Formula

C10H10ClN3OS2

Molecular Weight

287.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-3-(methylsulfinylmethylsulfanyl)-1H-1,2,4-triazole

InChI

InChI=1S/C10H10ClN3OS2/c1-17(15)6-16-10-12-9(13-14-10)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,12,13,14)

InChI Key

SXIZFSNYQCDDKD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CSC1=NNC(=N1)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group using suitable reagents.

    Attachment of the methanesulfinylmethyl group:

    Addition of the sulfanyl group: The final step involves the addition of the sulfanyl group to complete the synthesis.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    5-(2-Chlorophenyl)-1H-1,2,4-triazole: This compound lacks the methanesulfinylmethyl and sulfanyl groups, which may result in different chemical and biological properties.

    3-{[(Methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole:

    5-(2-Chlorophenyl)-3-{[(methylthio)methyl]sulfanyl}-1H-1,2,4-triazole: This compound has a methylthio group instead of a methanesulfinyl group, which may influence its chemical behavior and biological activity.

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